molecular formula C14H13FN4O3S2 B2963240 1-(5-((2,4-Dioxopentan-3-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea CAS No. 898461-71-7

1-(5-((2,4-Dioxopentan-3-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea

Cat. No.: B2963240
CAS No.: 898461-71-7
M. Wt: 368.4
InChI Key: IKLYIKKURZIXBK-UHFFFAOYSA-N
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Description

1-(5-((2,4-Dioxopentan-3-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea is a useful research compound. Its molecular formula is C14H13FN4O3S2 and its molecular weight is 368.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Potential Applications

1-(5-((2,4-Dioxopentan-3-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea is a compound that falls within the broader category of 1,3,4-thiadiazole derivatives. These derivatives have been extensively studied for their wide range of biological activities, including anticancer, antifungal, and antibacterial properties, as well as for their potential use in material science. While specific literature directly addressing the exact compound is scarce, insights can be gained by examining research on closely related compounds.

Synthesis Techniques : A method for synthesizing 1,3,4-thiadiazol-2-yl urea derivatives involves using microwave irradiation to facilitate the reaction, providing a simple and efficient approach to obtain these compounds with satisfactory yields. This technique underscores the versatility and adaptability of synthesizing thiadiazole derivatives, potentially including the compound of interest (Kejian Li & Wenbin Chen, 2008).

Biological Activities and Applications :

  • Anticancer Activity : Certain 1,3,4-thiadiazole derivatives have demonstrated potent activity against chronic myeloid leukemia (CML), showcasing their potential as lead molecules for developing new cancer treatments. These compounds exhibit minimal cellular toxicity and induce apoptosis in cancer cells through the modulation of key signaling pathways (Weiwei Li et al., 2019).
  • Antifungal and Antibacterial Properties : Some 1,3,4-thiadiazole derivatives have been synthesized with good activity as plant growth regulators, indicating their potential use in agricultural applications to protect crops from fungal and bacterial diseases (Song Xin-jian et al., 2006).
  • Neuroprotective Activities : Research into 2-amino-1,3,4-thiadiazole based compounds has revealed promising neuroprotective effects, including the inhibition of tumor cell proliferation and migration in various cancer types. This suggests the therapeutic potential of thiadiazole derivatives in treating neurological diseases or protecting neural cells from damage (W. Rzeski, J. Matysiak, & M. Kandefer-Szerszeń, 2007).

Properties

IUPAC Name

1-[5-(2,4-dioxopentan-3-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN4O3S2/c1-7(20)11(8(2)21)23-14-19-18-13(24-14)17-12(22)16-10-5-3-9(15)4-6-10/h3-6,11H,1-2H3,(H2,16,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKLYIKKURZIXBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)C)SC1=NN=C(S1)NC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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